molecular formula C6H13O7P B1219090 2-Hydroxyethyl methacrylate phosphate CAS No. 52628-03-2

2-Hydroxyethyl methacrylate phosphate

Cat. No. B1219090
CAS RN: 52628-03-2
M. Wt: 228.14 g/mol
InChI Key: POLZHVHESHDZRD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl methacrylate phosphate (HEMA-phosphate) is a chemical compound with the molecular formula C6H13O7P . It is a monomer that contains both a methacrylate group and a phosphate group. The compound is used in various applications, including as a functional additive in emulsion polymer systems .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl methacrylate phosphate consists of a methacrylate group (2-methylprop-2-enoate) linked to a hydroxyethyl group, which is further esterified with phosphoric acid. The compound’s 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Biomedical Hydrogels

2-Hydroxyethyl methacrylate phosphate: is utilized in the creation of biomedical hydrogels. These hydrogels, such as poly(2-hydroxyethyl methacrylate) or pHEMA, are engineered to enhance cell adhesion and proliferation, which are typically limited in these polymers . The incorporation of ethylene glycol methacrylate phosphate (EGMP) into pHEMA hydrogels improves their swelling dynamics and facilitates cell mineralization, expanding their use in biomedical applications .

Dental Resins

The compound serves as a precursor in the synthesis of dental resins. Its properties contribute to the development of dental materials that exhibit improved adhesion, durability, and aesthetics. The phosphate group in the compound enhances the material’s ability to bond with the mineral content of teeth .

Superabsorbent Polymers

As a bifunctional crosslinker, 2-Hydroxyethyl methacrylate phosphate is involved in the synthesis of superabsorbent polymers (SAPs). These polymers have a wide range of applications, including use in hygiene products like diapers and adult incontinence products, where they absorb and retain large amounts of liquid relative to their mass .

Fire-Retardant Polymer Composites

This compound is also used in the creation of fire-retardant polymer composites. The phosphate group imparts flame retardant properties to the polymers, making them suitable for use in construction materials, textiles, and other applications where fire resistance is crucial .

Surface Functionalization

2-Hydroxyethyl methacrylate phosphate: is applied in the surface functionalization of materials like polytetrafluoroethylene (PTFE) for craniofacial applications. This functionalization process enhances the material’s biocompatibility and suitability for medical implants .

Chelating Absorbents

Due to its high affinity towards metal ions, the compound can be used as a chelating absorbent. This application is particularly relevant in environmental cleanup efforts, where it can help in the removal of heavy metals from contaminated water or soil .

properties

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZHVHESHDZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

503550-05-8, 24599-21-1 (monomer)
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503550-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl methacrylate phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Hydroxyethyl methacrylate phosphate

CAS RN

52628-03-2
Record name Methacryloyloxyethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52628-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl methacrylate phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
X Ma, H Yun, N Wu, F Niu, J Yu - ACS Applied Polymer Materials, 2021 - ACS Publications
… poly(2-hydroxyethyl methacrylate phosphate) (PHEMAP) was synthesized through the free-radical precipitated polymerization of 2-hydroxyethyl methacrylate phosphate (HEMAP) …
Number of citations: 16 pubs.acs.org
J Dai, X Liu, S Ma, J Wang, X Shen, S You… - Progress in Organic …, 2016 - Elsevier
… In addition to increase the adhesion properties of these coating systems further, a small quantity of 2-hydroxyethyl methacrylate phosphate (HMP, Scheme 1) was also added. The …
Number of citations: 69 www.sciencedirect.com
W Xu, P Cheng, D Ding, Z Zhang… - Polymers for Advanced …, 2023 - Wiley Online Library
… conductivity, flame retardant and thermal conductive additive EG microcapsules (BN‐PPEG) were prepared by doping boron nitride (BN) with 2‐hydroxyethyl methacrylate phosphate (…
Number of citations: 1 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2020 - Wiley Online Library
… The applicant has submitted a dossier in support of its application for the authorisation of the substance 2-hydroxyethyl methacrylate phosphate to be used in plastic food contact …
Number of citations: 2 efsa.onlinelibrary.wiley.com
X Xie, X Zhang, H Zhang, D Chen, W Fei - Journal of magnetism and …, 2004 - Elsevier
A novel method was developed to prepare functionalized magnetic beads, in which superparamagnetic Fe 3 O 4 core was synthesized with an injection-precipitation method and then …
Number of citations: 94 www.sciencedirect.com
A Kowalczyk, K Kowalczyk, M Weisbrodt - International Journal of Adhesion …, 2018 - Elsevier
… -irradiation of a photoreactive epoxyacrylate copolymer compounded with a bisphenol-A type epoxy resin, a cationic hardener and modified with 2-hydroxyethyl methacrylate phosphate …
Number of citations: 10 www.sciencedirect.com
OV Khutoryanskaya, ZA Mayeva, GA Mun… - …, 2008 - ACS Publications
Free-radical copolymerization of 2-hydroxyethyl methacrylate with 2-hydroxyethyl acrylate can be successively utilized for the synthesis of water-soluble polymers and hydrogels with …
Number of citations: 114 pubs.acs.org
W Chen, Q Wang, J Chen, Q Zhang, X Zhao, Y Qian… - Nano Letters, 2020 - ACS Publications
… Herein, we demonstrate a 2-hydroxyethyl methacrylate phosphate (HEMAP) hydrogel membrane with 3D interconnected nanopores and space charged through simple …
Number of citations: 61 pubs.acs.org
W Liu, S Zhang, S Bourbigot, J Sun, L Yu… - Polymers for …, 2012 - Wiley Online Library
… In this work, 2-hydroxyethyl methacrylate phosphate (HEMAP) has been used as a photografting monomer to improve the flame retardancy of PA6.6 fabric. The thermal degradation …
Number of citations: 17 onlinelibrary.wiley.com
S Deng, F Wang, M Wang, N Wu, H Cui… - International Journal of …, 2023 - Elsevier
… ) biobased coating (C4) endowed the fabric highly efficient flame retardancy and antibacterial activity, and the second layer of modified poly(2–hydroxyethyl methacrylate phosphate …
Number of citations: 2 www.sciencedirect.com

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